Gamma-Secretase modulator 2 is a potent and selective γ-secretase modulator used for the treatment of Alzheimer’s disease . It selectively attenuates the production of Aβ (1-42), which is associated with the deposition of Aβ in the brain .
The synthesis of gamma-Secretase modulator 2 involves complex chemical reactions. The molecular basis of this modulation remains unknown . The structure includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures .
The molecular structure of gamma-Secretase modulator 2 is complex. The structure importantly includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures . The structure and two conformational states of the γ-secretase complex were evaluated .
The chemical reactions involved in the action of gamma-Secretase modulator 2 are complex. The γ-secretase is a membrane protease complex that catalyzes the cleavage of the amyloid precursor protein to produce the infamous Aβ peptides involved in Alzheimer’s disease (AD) . The γ-secretase modulator is modulation of the action of γ-secretase so as to selectively attenuate production of Aβ (1-42) and hence find use in treatment or prevention of diseases associated with deposition of Aβ in the brain .
The physical and chemical properties of gamma-Secretase modulator 2 are defined by several factors. These include the number of hydrogen-bond acceptor sites, the topology of the drug, the dehydration energy, and the binding energy to γ-secretase .
Gamma-secretase modulator 2 is a compound that belongs to a class of small molecules designed to selectively modulate the activity of gamma-secretase, an intramembrane aspartyl protease critical in the processing of amyloid precursor protein and Notch. This modulation is particularly relevant in the context of Alzheimer's disease, where altered gamma-secretase activity can influence the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. Gamma-secretase modulator 2 has shown promise in preclinical studies for its ability to shift the peptide profile towards shorter, less toxic forms of amyloid-beta.
Gamma-secretase modulator 2 is classified as a second-generation gamma-secretase modulator. It is part of a broader family of compounds that aim to enhance therapeutic outcomes in Alzheimer's disease by selectively altering the enzymatic cleavage of substrates without impairing essential functions of gamma-secretase. These modulators are characterized by their ability to preferentially reduce the production of amyloid-beta 42 while promoting the formation of shorter nonfibrillar peptides such as amyloid-beta 37 and amyloid-beta 38 .
The synthesis of gamma-secretase modulator 2 involves several steps that typically include:
Technical details regarding specific synthetic routes or reaction conditions are often proprietary but generally involve standard organic synthesis techniques.
Gamma-secretase modulator 2 exhibits a complex molecular structure characterized by:
Data on its precise molecular formula and three-dimensional structure can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific data for gamma-secretase modulator 2 may not be publicly available.
The primary chemical reactions involving gamma-secretase modulator 2 include:
Technical details regarding reaction kinetics or binding affinities can be explored through in vitro assays and computational modeling studies.
The mechanism by which gamma-secretase modulator 2 exerts its effects involves:
Data supporting these mechanisms often come from biochemical assays demonstrating altered peptide profiles in response to treatment with the modulator.
Gamma-secretase modulator 2 possesses several notable physical and chemical properties:
Relevant data regarding these properties can be derived from standard pharmacokinetic studies assessing absorption, distribution, metabolism, excretion, and toxicity profiles .
Gamma-secretase modulator 2 is primarily investigated for its potential applications in:
Gamma-secretase is an intramembrane aspartyl protease complex responsible for the final proteolytic cleavage of amyloid precursor protein (APP), generating amyloid-β (Aβ) peptides. Following initial β-secretase cleavage, the membrane-bound APP C-terminal fragment (C99) is processed by gamma-secretase through sequential tripeptide and tetrapeptide trimming. This occurs via two primary product lines:
Gamma-secretase exhibits product line selectivity rather than strict substrate specificity, yielding Aβ peptides of 30–43 amino acids. Among these, Aβ40 is the most abundant isoform in healthy cerebrospinal fluid (CSF) (~70%), followed by Aβ38, Aβ42, and Aβ37. Pathologically, Aβ42 and Aβ43 are highly amyloidogenic and prone to aggregation due to additional hydrophobic residues. In Alzheimer’s disease, impaired processivity of gamma-secretase shifts production toward longer Aβ species (Aβ42/43) at the expense of shorter peptides (Aβ37/38/40) [1] [4] [6].
Table 1: Key Aβ Isoforms and Their Properties
Isoform | Relative Abundance in CSF | Amyloidogenicity | Role in AD Pathogenesis |
---|---|---|---|
Aβ40 | ~70% | Low | Physiological baseline |
Aβ42 | ~10% | High | Primary plaque component |
Aβ38 | ~15% | Very low | Anti-aggregation effects |
Aβ43 | <5% | Very high | Early seeding of plaques |
Gamma-secretase is a high-molecular-weight transmembrane complex comprising four essential subunits:
The complex assembles in the endoplasmic reticulum (ER) through ordered subunit interactions: APH-1 initially binds nicastrin, followed by PSEN recruitment, and finally PEN-2 incorporation, which triggers PSEN maturation. The mature complex migrates to the plasma membrane via the Golgi apparatus [2] [3]. Cryo-EM studies reveal a horseshoe-shaped structure with a central hydrophilic catalytic pore formed by PSEN transmembrane domains 1, 6, 7, and 9, accommodating substrate cleavage [3] [9].
Table 2: Gamma-Secretase Subunits and Functions
Subunit | Gene(s) | Topology | Function | Molecular Weight |
---|---|---|---|---|
Presenilin | PSEN1/PSEN2 | 9-TM domains | Catalytic aspartyl protease | 50–55 kDa (full-length) |
Nicastrin | NCSTN | Type I TM protein | Substrate recognition | 130 kDa (mature glycosylated) |
APH-1 | APH1A/APH1B | 7-TM domains | Complex assembly scaffold | 25–30 kDa |
PEN-2 | PEN2 | 2-TM domains | PSEN activation and cleavage | 12 kDa |
The amyloid cascade hypothesis posits that Aβ accumulation is the primary trigger for Alzheimer’s disease pathogenesis. This theory is supported by:
Critically, Aβ42 exhibits unique pathogenicity due to:
Table 3: Pathogenic Impact of FAD Mutations on Aβ Production
Mutation Type | Example Mutations | Effect on Aβ Production | Clinical Correlation |
---|---|---|---|
PSEN1 | L166P, M146V | ↑Aβ42/Aβ40 ratio (2–8 fold) | Earlier onset (30–50 years) |
PSEN2 | N141I | ↑Aβ42 + reduced total Aβ | Variable penetrance |
APP | Swedish (KM670/671NL) | ↑Total Aβ production | Accelerated amyloidosis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7